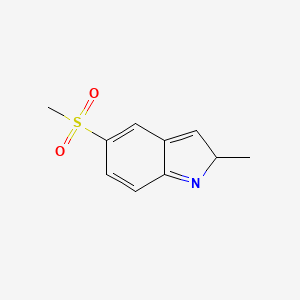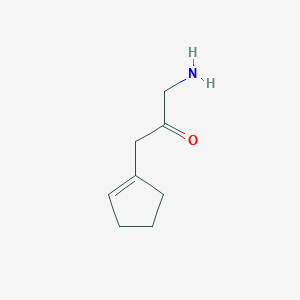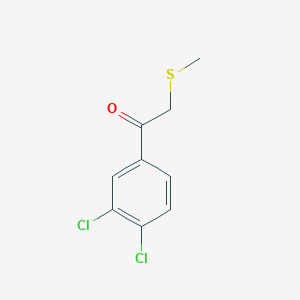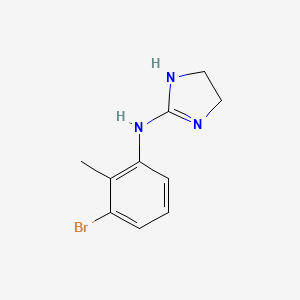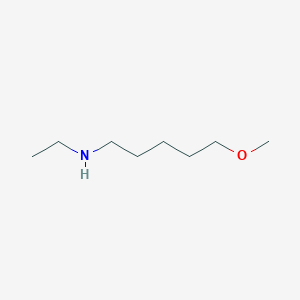
Ethyl(5-methoxypentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(5-methoxypentyl)amine is an organic compound classified as an amine It features an ethyl group attached to a 5-methoxypentyl chain, which is bonded to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(5-methoxypentyl)amine can be achieved through several methods. One common approach involves the reaction of 5-methoxypentylamine with ethyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(5-methoxypentyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
Ethyl(5-methoxypentyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of biological pathways and interactions involving amines.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl(5-methoxypentyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
- Methyl(5-methoxypentyl)amine
- Propyl(5-methoxypentyl)amine
- Butyl(5-methoxypentyl)amine
Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other similar compounds. The length and nature of the alkyl chain can affect the compound’s solubility, boiling point, and overall chemical behavior .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
N-ethyl-5-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-9-7-5-4-6-8-10-2/h9H,3-8H2,1-2H3 |
Clave InChI |
NIWGUSYYQZHCGD-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


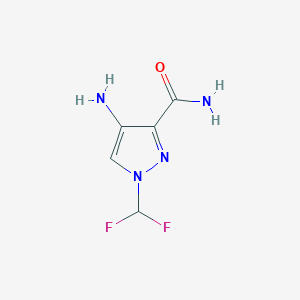
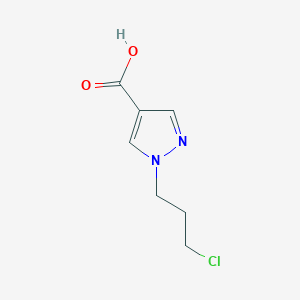
![Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
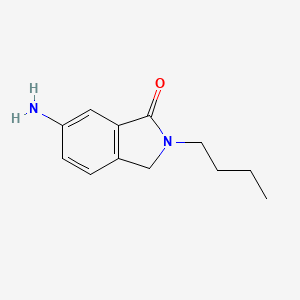
![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)

